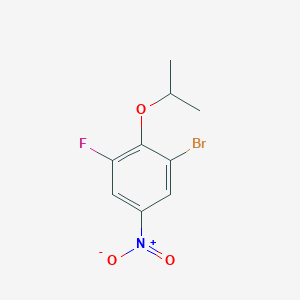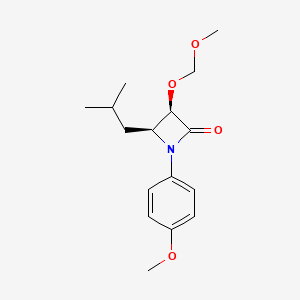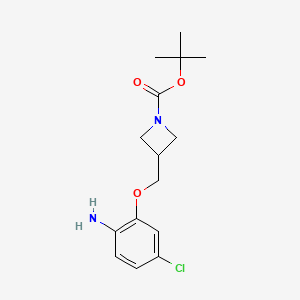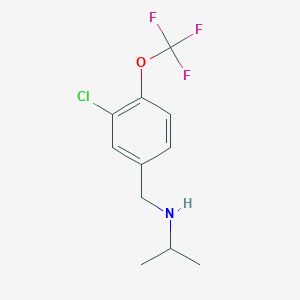
1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one is a synthetic organic compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and an alkyne group
準備方法
The synthesis of 1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Alkyne Group: The alkyne group can be introduced via Sonogashira coupling, using palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of fluorinated polymers and materials with unique electronic properties.
Biological Studies: The compound serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
作用機序
The mechanism of action of 1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, while the alkyne group can participate in covalent bonding with target proteins. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
1-(3,3-Difluoropiperidin-1-yl)hept-6-yn-1-one can be compared with other fluorinated piperidine derivatives, such as:
1-(3-Fluoropiperidin-1-yl)hept-6-yn-1-one: Similar structure but with only one fluorine atom, leading to different reactivity and binding properties.
1-(3,3-Difluoropiperidin-1-yl)hex-5-yn-1-one: Variation in the alkyne position, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(3,3-difluoropiperidin-1-yl)hept-6-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-2-3-4-5-7-11(16)15-9-6-8-12(13,14)10-15/h1H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSTWZWSBOKZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)N1CCCC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














